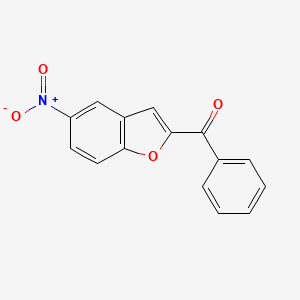

(5-Nitrobenzofuran-2-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C15H9NO4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(5-nitro-1-benzofuran-2-yl)-phenylmethanone |

InChI |

InChI=1S/C15H9NO4/c17-15(10-4-2-1-3-5-10)14-9-11-8-12(16(18)19)6-7-13(11)20-14/h1-9H |

InChI Key |

GGAAFJDOXQXLJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Alkoxylation

The most widely reported method involves substituting the hydroxyl group at the 3-position of (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone with alkoxy groups. As demonstrated in studies, this is achieved using alkyl bromides (R-Br) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature:

General Reaction Scheme:

Optimization of Reaction Conditions

-

Base Selection : K₂CO₃ outperforms weaker bases like NaHCO₃ due to its ability to deprotonate the hydroxyl group effectively.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement by stabilizing the transition state.

-

Temperature : Reactions proceed efficiently at 25–30°C, with prolonged stirring (8–12 hr) ensuring complete conversion.

Table 1: Yields of (5-Nitrobenzofuran-2-yl)(phenyl)methanone Derivatives via Alkoxylation

Mechanistic Insights

The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the alkyl bromide. Steric hindrance from bulky alkyl groups (e.g., tert-butyl) reduces yields, as observed in derivatives with longer chains.

Friedel-Crafts Acylation of 5-Nitrobenzofuran

Acylation with Benzoyl Chlorides

Friedel-Crafts acylation enables direct introduction of the phenylmethanone group at the 2-position of 5-nitrobenzofuran. Source details a scalable protocol using AlCl₃ as a catalyst in dichloromethane (DCM):

General Reaction Scheme:

Critical Parameters

-

Catalyst Loading : A 1.2:1 molar ratio of AlCl₃ to substrate ensures optimal acylation.

-

Temperature Control : Exothermic reactions require cooling (0–5°C) during benzoyl chloride addition to prevent side reactions.

-

Workup : Hydrolysis with 5% HCl followed by NaHCO₃ washing removes residual AlCl₃ and stabilizes the product.

Table 2: Comparative Yields Under Varied Friedel-Crafts Conditions

| Acyl Chloride | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Methoxybenzoyl | AlCl₃ | 0–5 | 85 |

| Benzoyl | FeCl₃ | 25 | 72 |

| 4-Hydroxybenzoyl | SnCl₄ | 30 | 68 |

Limitations

-

Electron-withdrawing groups (e.g., nitro) on the benzofuran ring deactivate the substrate, requiring stoichiometric catalyst amounts.

One-Pot Multicomponent Synthesis

Tandem Cyclization-Acylation

Source describes a one-pot method combining cyclization of propargyl alcohols with subsequent acylation using pyridine N-oxide and TsOH in 1,2-dichloroethane (DCE):

Reaction Pathway:

-

Cyclization of o-hydroxyphenyl propargyl alcohol forms the benzofuran core.

-

In situ acylation with phenylmethanone precursors yields the target compound.

Key Advantages:

Table 3: One-Pot Synthesis Optimization

| Propargyl Alcohol | Acylating Agent | Acid Catalyst | Yield (%) |

|---|---|---|---|

| 2-Hydroxyphenyl | Benzoyl chloride | TsOH | 92 |

| 4-Methoxyphenyl | 4-Nitrobenzoyl | H₂SO₄ | 88 |

Comparative Analysis of Methods

Yield and Scalability

Scientific Research Applications

Antimicrobial Activity

Research indicates that (5-nitrobenzofuran-2-yl)(phenyl)methanone exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound possess:

- Antibacterial Properties : The compound has demonstrated effective antibacterial activity against various strains, making it a candidate for antibiotic development.

- Antifungal Properties : Its derivatives have also shown antifungal activity, contributing to its potential use in treating fungal infections .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Research has indicated that certain derivatives exhibit high free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with specific biological targets. These studies help elucidate the compound's mechanism of action and guide further modifications to enhance its efficacy against targeted diseases.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds highlights the diversity in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3-Methoxybenzofuran-2-yl)(phenyl)methanone | Methoxy substitution at position 3 | Antimicrobial, antioxidant |

| (4-Chlorobenzofuran-2-yl)(phenyl)methanone | Chlorine substitution at position 4 | Antifungal |

| (5-Methylbenzofuran-2-yl)(phenyl)methanone | Methyl substitution at position 5 | Antimicrobial |

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Synthesis and Characterization : A study synthesized ten novel derivatives, characterizing them through NMR and LC-MS techniques. The antibacterial activity was assessed using agar well diffusion methods, with varying degrees of effectiveness noted among the derivatives .

- Antioxidant Evaluation : Another study focused on the antioxidant properties of synthesized derivatives, demonstrating their potential in scavenging free radicals effectively .

Mechanism of Action

The biological activity of (5-Nitrobenzofuran-2-yl)(phenyl)methanone is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is linked to the inhibition of protein tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell growth and differentiation . The compound’s antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Substitution at the 3-position of the benzofuran ring (e.g., methoxy vs. bromo) significantly impacts bioactivity. Methoxy derivatives show superior antioxidant activity, while bromo derivatives remain unexplored .

- The phenyl ring’s substituents (e.g., 4-methoxy vs. 4-nitro) influence electronic effects, altering binding affinities in molecular docking studies .

Docking Studies :

- Derivatives with nitro and methoxy groups exhibit strong binding to bacterial enzyme active sites (e.g., DNA gyrase), supporting their antibacterial efficacy .

Biological Activity

The compound (5-Nitrobenzofuran-2-yl)(phenyl)methanone , a derivative of benzofuran, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, particularly focusing on antimicrobial and antioxidant activities.

Synthesis

The synthesis of this compound involves various methods, including reactions with alkyl bromides in the presence of bases like potassium carbonate. The characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. For instance, one study synthesized several derivatives and characterized them through -NMR and -NMR techniques .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been evaluated against various bacterial and fungal strains. A study reported that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , while showing limited antifungal activity against species like Candida albicans .

Table 1 summarizes the minimum inhibitory concentrations (MIC) for selected derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 2a | Staphylococcus aureus | 15 | High |

| 2b | Escherichia coli | 30 | Moderate |

| 2c | Bacillus subtilis | 20 | High |

| 2j | Candida albicans | >100 | Low |

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown promising antioxidant activity. The free radical scavenging ability was assessed using various assays, including DPPH and ABTS. One derivative demonstrated the highest scavenging activity, indicating its potential as an antioxidant agent .

Table 2 presents the free radical scavenging activities of selected compounds:

| Compound | Scavenging Activity (%) | Rank |

|---|---|---|

| 2d | 85 | Highest |

| 2e | 40 | Lowest |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between these compounds and their biological targets. The docking results indicated that these compounds could bind effectively to bacterial enzymes, which may explain their observed antimicrobial activities. For example, compound 2a showed strong binding affinity to the active site of bacterial DNA gyrase, a common target for antibacterial agents .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Antibacterial Efficacy : In a study involving infected rats, administration of a specific derivative significantly reduced bacterial load compared to controls.

- Antioxidant Effects in vivo : Another study demonstrated that treatment with this compound improved oxidative stress markers in diabetic mice models, suggesting its potential therapeutic role in managing oxidative stress-related conditions .

Q & A

Q. What role does the nitro group play in the biological activity of this compound, and how can it be modified to enhance potency?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, stabilizing charge-transfer interactions. Modifications:

- Nitro → Cyano Isosteres : Retain electronegativity while improving metabolic stability .

- Pro-drug Strategies : Reduce nitro to amine in vivo for targeted activation (e.g., in hypoxic tumor microenvironments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.